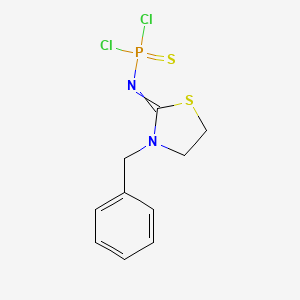
3-(Methanesulfonyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methanesulfonyl)prop-2-en-1-ol is an organic compound characterized by the presence of a methanesulfonyl group attached to a prop-2-en-1-ol backbone. This compound is notable for its applications in various chemical reactions and its utility in scientific research.
Synthetic Routes and Reaction Conditions:
Hydrolysis of Allyl Chloride: One common method for preparing this compound involves the hydrolysis of allyl chloride in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_2=\text{CHCH}_2\text{Cl} + \text{NaOH} \rightarrow \text{CH}_2=\text{CHCH}_2\text{OH} + \text{NaCl} ]
Rearrangement of Propylene Oxide: Another method involves the rearrangement of propylene oxide catalyzed by potassium alum at high temperatures. This method is advantageous as it does not generate salt by-products.
Industrial Production Methods:
- The industrial production of this compound typically involves large-scale hydrolysis of allyl chloride due to its cost-effectiveness and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products. For example, it can be oxidized to form epoxy alcohols using titanium-catalyzed epoxidation.
Reduction: The compound can also be reduced under specific conditions to yield different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products:
Epoxy Alcohols: Formed through oxidation reactions.
Reduced Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
3-(Methanesulfonyl)prop-2-en-1-ol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 3-(Methanesulfonyl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways:
Epoxidation Mechanism: The compound undergoes epoxidation through the formation of titanium alkoxide intermediates, which react with the allylic alcohol to form epoxy alcohols.
Substitution Mechanism: In nucleophilic substitution reactions, the methanesulfonyl group is displaced by nucleophiles, leading to the formation of substituted derivatives.
類似化合物との比較
Allyl Alcohol (Prop-2-en-1-ol): Similar in structure but lacks the methanesulfonyl group.
Prop-1-en-3-ol: Another similar compound with a different position of the hydroxyl group.
Uniqueness:
特性
CAS番号 |
654641-14-2 |
|---|---|
分子式 |
C4H8O3S |
分子量 |
136.17 g/mol |
IUPAC名 |
3-methylsulfonylprop-2-en-1-ol |
InChI |
InChI=1S/C4H8O3S/c1-8(6,7)4-2-3-5/h2,4-5H,3H2,1H3 |
InChIキー |
QVJRMEOIOMVCKY-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


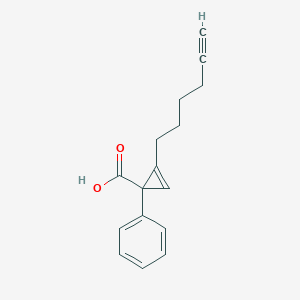
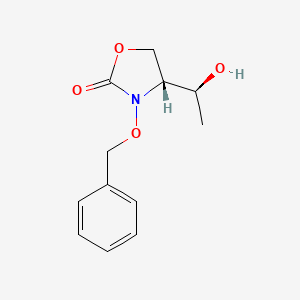
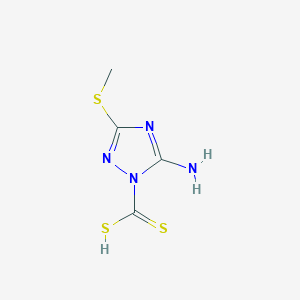
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
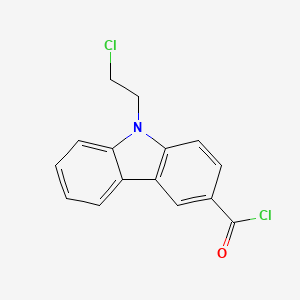
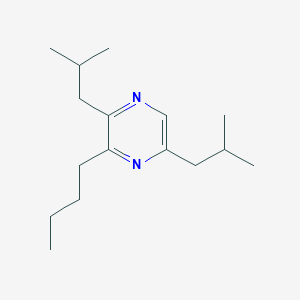
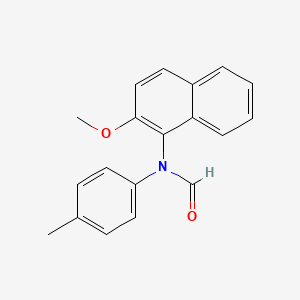
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
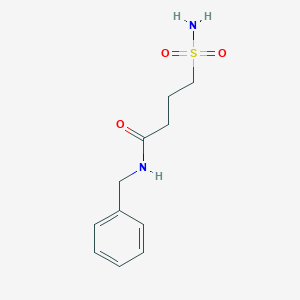
![2-(5-Ethyltricyclo[3.2.2.0~2,4~]nonan-1-yl)-N-methylpropan-2-amine](/img/structure/B12527149.png)
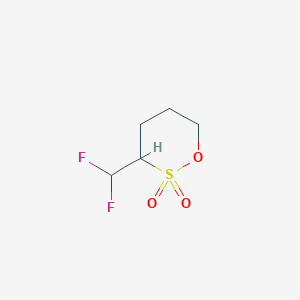
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)

